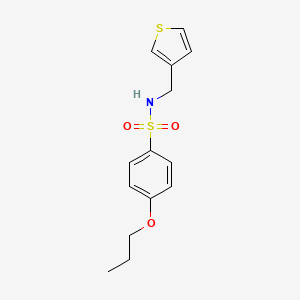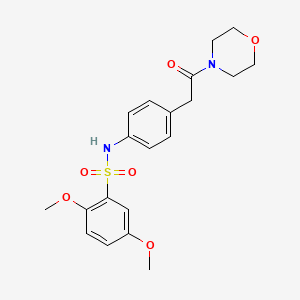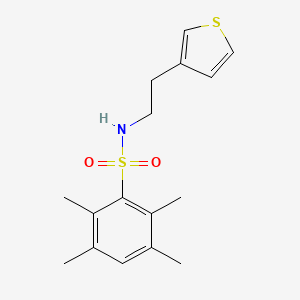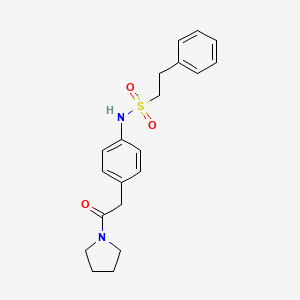![molecular formula C22H21N5O4 B3209762 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060261-94-0](/img/structure/B3209762.png)
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
説明
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known by its chemical name, MLN4924, and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
作用機序
MLN4924 exerts its biological effects by inhibiting the activity of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea. 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is responsible for activating NEDD8, which is a protein that is involved in the regulation of several cellular processes, including protein degradation and DNA repair. The inhibition of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase complex. This complex is involved in the degradation of several proteins, including those that are involved in cell cycle progression and DNA damage response. Therefore, MLN4924 has the potential to induce cell death in cancer cells by disrupting the normal cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN4924 have been extensively studied in preclinical models. MLN4924 has been shown to induce cell death in several cancer cell lines, including those that are resistant to conventional chemotherapy. MLN4924 has also been shown to inhibit tumor growth in several animal models of cancer. In addition, MLN4924 has been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine. However, MLN4924 has also been shown to have some toxic effects, including bone marrow suppression and hepatotoxicity.
実験室実験の利点と制限
The advantages of using MLN4924 in laboratory experiments include its ability to induce cell death in cancer cells, its potential to enhance the efficacy of chemotherapeutic agents, and its ability to inhibit tumor growth in animal models of cancer. However, the limitations of using MLN4924 include its toxicity, its complex synthesis process, and its potential to induce off-target effects.
将来の方向性
There are several future directions for the research on MLN4924. One potential direction is to develop more potent and selective inhibitors of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea that have fewer off-target effects. Another direction is to investigate the potential applications of MLN4924 in other diseases, such as viral infections and neurodegenerative disorders. Additionally, the combination of MLN4924 with other therapeutic agents could be explored further to enhance its efficacy and reduce its toxicity. Overall, the research on MLN4924 has the potential to lead to the development of novel cancer therapies and other therapeutic agents.
科学的研究の応用
MLN4924 has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea, which is involved in the activation of the ubiquitin-like protein NEDD8. The inhibition of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase complex. This complex is involved in the degradation of several proteins, including those that are involved in cell cycle progression and DNA damage response. Therefore, MLN4924 has the potential to induce cell death in cancer cells by disrupting the normal cellular processes.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-18-8-7-16(12-19(18)30-2)24-22(28)23-15-6-4-5-14(11-15)17-13-27-20(25-17)9-10-21(26-27)31-3/h4-13H,1-3H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFROFPYPFJSMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3209687.png)
![3-Ethyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209701.png)
![6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209705.png)

![1-(2,3-Dimethylphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B3209714.png)
![1-(3,5-Dimethoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B3209722.png)
![2-(2-methoxyphenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209725.png)


![1-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209747.png)
![2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209751.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209765.png)